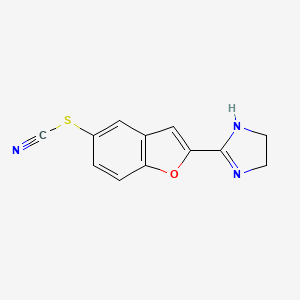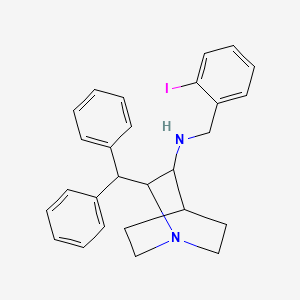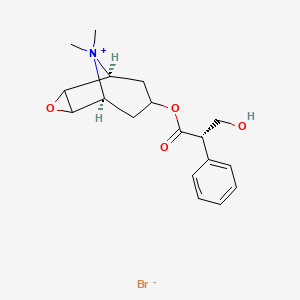![molecular formula C11H22N6O10P2 B10763371 azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate](/img/structure/B10763371.png)
azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS2179, known chemically as 2′-deoxy-N6-methyl adenosine 3′,5′-diphosphate diammonium salt, is a selective antagonist of the P2Y1 receptor. This compound is widely used in biochemical research due to its ability to inhibit ADP-induced platelet aggregation, making it valuable in studies related to thrombosis and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MRS2179 involves the phosphorylation of 2′-deoxy-N6-methyl adenosine. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the diphosphate ester .
Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves large-scale phosphorylation reactions followed by purification steps such as crystallization or chromatography to achieve the desired purity levels. The compound is then converted to its ammonium salt hydrate form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: MRS2179 primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis under acidic or basic conditions, leading to the breakdown of the phosphate ester bonds .
Common Reagents and Conditions:
Phosphorylation: Phosphorus oxychloride (POCl3), pyridine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Hydrolysis: Dephosphorylated derivatives of the original compound.
Substitution: Modified nucleotides with different phosphate groups.
Scientific Research Applications
MRS2179 is extensively used in various fields of scientific research:
Chemistry: As a tool to study nucleotide interactions and receptor binding.
Biology: To investigate the role of P2Y1 receptors in cellular signaling pathways.
Medicine: In the development of therapeutic agents targeting platelet aggregation and thrombosis.
Industry: Used in the formulation of diagnostic reagents and research kits
Mechanism of Action
MRS2179 exerts its effects by competitively binding to the P2Y1 receptor, thereby inhibiting the action of ADP. This inhibition prevents the activation of downstream signaling pathways involved in platelet aggregation. The molecular targets include the P2Y1 receptor and associated G-proteins that mediate signal transduction .
Comparison with Similar Compounds
MRS2365: Another P2Y1 receptor antagonist with a similar structure but different pharmacokinetic properties.
MRS2500: A more potent P2Y1 receptor antagonist used in advanced research applications.
Uniqueness: MRS2179 is unique due to its high selectivity for the P2Y1 receptor and its ability to inhibit platelet aggregation without affecting other P2Y receptor subtypes. This specificity makes it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C11H22N6O10P2 |
|---|---|
Molecular Weight |
460.27 g/mol |
IUPAC Name |
azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C11H17N5O9P2.H3N.H2O/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);1H3;1H2/t6-,7+,8+;;/m0../s1 |
InChI Key |
DEQIORFOBOEGKZ-ZJWYQBPBSA-N |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O.N.O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)OP(=O)(O)O.N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(2R,3R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763288.png)
![3-Methyl-6-(3-[trifluoromethyl]phenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B10763311.png)
![[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] phosphate](/img/structure/B10763317.png)




![[2-[(Hydroxy-oxidophosphoryl)oxymethyl]-5-(6-methylaminopurin-9-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B10763347.png)

![disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate](/img/structure/B10763360.png)
![tetrasodium;[(2R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10763362.png)

![[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B10763373.png)

